4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a complex organic compound that features a pyrrole ring substituted with a 2-methylbenzoyl group and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions One common method includes the acylation of a pyrrole derivative with 2-methylbenzoyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylbenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide
- 4-(2-methylbenzoyl)-N-(2-pyridylmethyl)-1H-pyrrole-2-carboxamide
Uniqueness
4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-(2-methylbenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-5-2-3-7-15(12)17(21)13-9-16(19-10-13)18(22)20-11-14-6-4-8-23-14/h2-10,19H,11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJJCSWNNUCIFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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